(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate
Overview
Description
Synthesis Analysis
BPS can be synthesized through various methods, including the reaction of benzofuran-5-carboxylic acid with methanesulfonyl chloride. The reaction is carried out in the presence of a base such as sodium hydroxide, resulting in the formation of BPS.Molecular Structure Analysis
BPS has the molecular formula C11H14O5S and a molecular weight of 258.29 g/mol . The InChI key is KNHJTPLSWOEZHZ-UHFFFAOYSA-N.Chemical Reactions Analysis
The most pertinent and often employed strategies involve the one-pot etherification and dehydrative cyclization of o-hydroxyacetophenones . Other strategies include the dehydrative cyclization of o-hydroxybenzyl ketones or R- (phenoxy)alkyl ketones .Physical and Chemical Properties Analysis
BPS is a white crystalline powder that is odorless and soluble in water. It has a melting point of approximately 232-236 °C and a boiling point of approximately 446.4 °C. It has a pKa value of 12.24.Scientific Research Applications
Oxidation Studies
Hydroxyl radicals react with methanesulfinic acid to form methanesulfonic acid and other products like sulfate, methane, ethane, and dimethyl sulfone. These reactions, explored in radiolytic studies, contribute to understanding chemical transformations in the atmosphere and other environments (Flyunt et al., 2001).
Ionic Liquid Properties
Protic ionic liquids with camphorsulfonate anion, related to (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, have been synthesized and characterized. Their physicochemical properties and Brönsted acidities contribute to understanding ionic liquid behaviors in various applications (Sardar et al., 2018).
Synthesis of Benzofurans
Methanesulfonic acid aids in synthesizing benzofuran derivatives, which are valuable in medicinal chemistry. The process involves a condensation-rearrangement-cyclization reaction sequence, highlighting methanesulfonic acid's role as a catalyst or reagent (Contiero et al., 2009).
Aerosol Chemistry
Methanesulfonic acid, related to this compound, is a major product in the atmospheric oxidation of dimethyl sulfide. Its reactions and transformations, including forming methanesulfonate salts, are crucial in understanding atmospheric chemistry and aerosol formation (Kwong et al., 2018).
Chiral Synthesis
This compound and its derivatives can be used in chiral synthesis. For instance, (+)-(3,3-dimethyl-2-methylenenorbornan-1-yl)methyl methanesulfonate was synthesized for applications in asymmetric synthesis (Yang et al., 2003).
Mechanism of Action
Target of Action
Ethofumesate-2-hydroxy, also known as (2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate, is a metabolite of the herbicide ethofumesate As a metabolite of ethofumesate, it may share similar targets, which include various enzymes involved in plant growth and development .
Mode of Action
Ethofumesate, the parent compound, is known to inhibit plant growth by interfering with the plant’s enzymatic systems
Biochemical Pathways
As a metabolite of ethofumesate, it may impact similar pathways, including those involved in plant growth and development
Pharmacokinetics
Ethofumesate-2-hydroxy is one of the main metabolites of ethofumesate, a chiral herbicide . In order to perform enantioselective pharmacokinetic and metabolism studies, the stereolability of susceptible molecules should be evaluated . The thermodynamic results suggest that Ethofumesate-2-hydroxy enantiomerization is a bimolecular process assisted by acid and base catalysis . The enantiomerization barrier determined suggests that Ethofumesate-2-hydroxy single enantiomers may undergo extensive racemization at ambient temperature .
Result of Action
As a metabolite of ethofumesate, it may share similar effects, which include inhibiting plant growth by interfering with the plant’s enzymatic systems .
Action Environment
Ethofumesate, the parent compound of Ethofumesate-2-hydroxy, is moderately soluble in water and highly soluble in many organic solvents . It is moderately mobile in the environment and so may leach to groundwaters . These properties may influence the action, efficacy, and stability of Ethofumesate-2-hydroxy in the environment.
Future Directions
The unique structural features of benzofuran and its wide array of biological activities make it a privileged structure in the field of drug discovery, especially in the search for efficient antimicrobial candidates . Therefore, there is a need to collect the latest information in this promising area . This study systematically provides a comprehensive report on current developments in benzofuran-based compounds as antimicrobial agents and is also helpful for the researchers working on a substitution pattern around the nucleus, with an aim to help medicinal chemists to develop structure activity relationships (SAR) on these derivatives as antimicrobial drugs .
Biochemical Analysis
Biochemical Properties
Ethofumesate-2-hydroxy plays a role in biochemical reactions as a metabolite of the herbicide ethofumesate . It is moderately soluble in water and highly soluble in many organic solvents
Cellular Effects
It is known that ethofumesate, from which Ethofumesate-2-hydroxy is derived, is a pre- and post-emergence selective herbicide for grasses and broad-leaved weed control . It is moderately mobile in the environment and may leach to groundwaters
Molecular Mechanism
It is known that the parent compound, ethofumesate, inhibits cell division by reducing photosynthesis and respiration
Temporal Effects in Laboratory Settings
It is known that the parent compound, ethofumesate, is not usually persistent in soil systems
Metabolic Pathways
Ethofumesate-2-hydroxy is involved in the metabolic pathways as a metabolite of the herbicide ethofumesate
Transport and Distribution
It is known that the parent compound, ethofumesate, is moderately mobile in the environment
Properties
IUPAC Name |
(2-hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H14O5S/c1-11(2)8-6-7(16-17(3,13)14)4-5-9(8)15-10(11)12/h4-6,10,12H,1-3H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KNHJTPLSWOEZHZ-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(C(OC2=C1C=C(C=C2)OS(=O)(=O)C)O)C | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H14O5S | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID201028504 | |
Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
258.29 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
26322-82-7 | |
Record name | (2-Hydroxy-3,3-dimethyl-2H-1-benzofuran-5-yl) methanesulfonate | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID201028504 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Synthesis routes and methods
Procedure details
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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